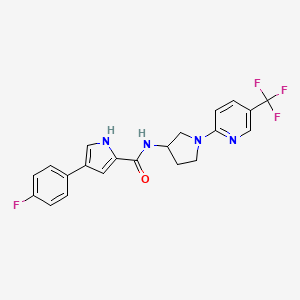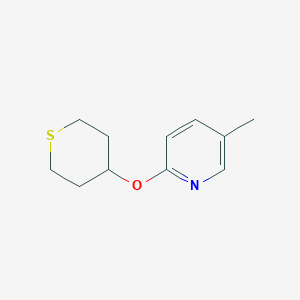
2-Benzoimidazol-1-yl-butyric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzoimidazol-1-yl-butyric acid is a chemical compound used for proteomics research . It has a molecular formula of C11H12N2O2 and a molecular weight of 204.23 .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzimidazole ring attached to a butyric acid group . Benzimidazole is a bicyclic heterocycle containing nitrogen, which is similar to various natural antecedents .Chemical Reactions Analysis
Benzimidazole derivatives can undergo various chemical reactions. For instance, they can react with transient receptor potential vanilloid-1, cannabinoid receptors, bradykinin receptors, specific cytokines, 5-lipoxygenase activating protein, and cyclooxygenase . They can also undergo nucleophilic addition to protonated carboxylic acids .Scientific Research Applications
Chemistry and Properties of Benzimidazole Derivatives
Benzimidazole derivatives, including compounds related to 2-Benzoimidazol-1-yl-butyric acid, exhibit a fascinating variability in chemistry and properties. These compounds are involved in various chemical reactions, leading to the formation of complex compounds with diverse spectroscopic properties, structures, and biological activities. Research highlights the need for further investigation into unknown analogues of these compounds, suggesting potential areas of interest for scientific exploration (Boča, Jameson, & Linert, 2011).
Biological Activity and DNA Binding
The synthetic dye Hoechst 33258, a derivative of benzimidazole, demonstrates strong binding to the minor groove of double-stranded B-DNA, showing specificity for AT-rich sequences. This binding property has made Hoechst derivatives valuable in biological research for staining chromosomes and analyzing DNA content. Such findings underscore the versatility of benzimidazole derivatives in biological applications, from plant cell biology to potential uses in radioprotection and as topoisomerase inhibitors (Issar & Kakkar, 2013).
Mechanism of Action in Fungicides and Anthelmintics
Benzimidazoles, including analogues of this compound, are known for their fungicidal and anthelmintic efficacy. They inhibit microtubule assembly by binding to tubulin, showcasing a specific mechanism of action critical in agricultural and veterinary medicine. This specificity not only aids in understanding the drug's mode of action but also in the development of new compounds with enhanced biological activities (Davidse, 1986).
Synthetic Approaches and Pharmacological Potential
Recent advancements in synthetic chemistry have enabled the development of 2-guanidinobenzazoles, demonstrating the potential of benzimidazole derivatives as therapeutic agents. These compounds exhibit a range of pharmacological activities, including cytotoxic effects and inhibition of cell proliferation. The synthesis of these compounds involves various modifications, highlighting the chemical versatility and potential therapeutic applications of benzimidazole derivatives (Rosales-Hernández et al., 2022).
Anticancer Potential of Benzimidazole Hybrids
Benzimidazole hybrids have been identified as promising anticancer agents, acting through various mechanisms such as DNA intercalation and tubulin inhibition. These derivatives show a broad range of biological activities, underscoring their potential in cancer therapy. The systematic review of benzimidazole derivatives and their anticancer properties offers insights into drug design and development, aiming to enhance the efficacy of cancer treatments (Akhtar et al., 2019).
Mechanism of Action
Target of Action
Benzimidazole compounds, which 2-benzoimidazol-1-yl-butyric acid is a part of, are known to interact with various biological targets due to their structural similarity to naturally occurring nucleotides .
Mode of Action
Benzimidazole compounds are known to interfere with the function of microtubules, which are essential components of the cell’s cytoskeleton . They bind strongly to tubulin, the building block of microtubules, and this binding can be competitively inhibited by other compounds .
Biochemical Pathways
Benzimidazole compounds are known to affect a wide range of biological activities, including antimicrobial, antiviral, antioxidant, anti-inflammatory, antidiabetic, antiparasitic, and anticancer activities .
Pharmacokinetics
Benzimidazole compounds are known for their excellent bioavailability, safety, and stability profiles .
Result of Action
Benzimidazole compounds are known to have a broad spectrum of pharmacological properties, and some have been found to induce apoptosis in certain cell lines .
Action Environment
The biological activity of benzimidazole compounds can be tuned and accelerated in coordination compounds .
Future Directions
Benzimidazole and its derivatives, including 2-Benzoimidazol-1-yl-butyric acid, are of significant interest in the field of medicinal chemistry. They have shown promising therapeutic potential and are being actively researched for the development of new drugs . The future direction of research will likely involve further exploration of the diverse mechanisms of action of benzimidazole derivatives and the development of novel and potent benzimidazole-containing drugs .
Biochemical Analysis
Biochemical Properties
2-Benzoimidazol-1-yl-butyric acid plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and stability. For instance, it has been observed to inhibit certain proteases, which are enzymes that break down proteins. This inhibition occurs through the binding of this compound to the active site of the protease, preventing substrate access and subsequent catalysis . Additionally, this compound can interact with transport proteins, affecting the transport of other molecules across cellular membranes .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation. By modulating the activity of key signaling proteins, this compound can induce apoptosis in cancer cells, thereby inhibiting their growth . Furthermore, this compound affects gene expression by altering the transcriptional activity of certain genes involved in cellular metabolism and stress responses .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can either inhibit or activate the target biomolecule, depending on the nature of the interaction . For example, this compound can inhibit enzyme activity by occupying the active site, thereby preventing substrate binding and catalysis . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound is relatively stable under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in terms of inhibiting cell proliferation and inducing apoptosis . These effects are consistent across both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects, while still exerting its biochemical and cellular effects . At higher doses, this compound can induce toxic effects, including liver and kidney damage . These adverse effects are dose-dependent and highlight the importance of careful dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Phase I reactions include oxidation and reduction, while phase II reactions involve conjugation with glucuronic acid or sulfate . These metabolic processes increase the hydrophilicity of the compound, facilitating its excretion from the body . Additionally, this compound can influence metabolic flux by modulating the activity of key metabolic enzymes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is actively transported across cellular membranes by transport proteins, which facilitate its uptake into cells . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation . This distribution pattern is crucial for the compound’s biological activity and therapeutic potential .
Subcellular Localization
This compound exhibits specific subcellular localization, which is essential for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various cytoplasmic proteins and enzymes . Additionally, this compound can be targeted to specific organelles, such as the mitochondria, through post-translational modifications and targeting signals . This subcellular localization is critical for the compound’s ability to modulate cellular processes and exert its biochemical effects .
properties
IUPAC Name |
2-(benzimidazol-1-yl)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-2-9(11(14)15)13-7-12-8-5-3-4-6-10(8)13/h3-7,9H,2H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEWUJLZQFQTWHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N1C=NC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-acetamidophenyl)-2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2572593.png)
![1-(2-Fluorophenyl)-4-[1-(3-phenoxypropyl)benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2572594.png)
![N-[(3-Chloro-5-methylsulfonylphenyl)methyl]but-2-ynamide](/img/structure/B2572595.png)

![2-chloro-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B2572597.png)

![4-(3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)benzoic acid](/img/structure/B2572600.png)
![3-Chloro-2-{[5-({[(4-chloroanilino)carbonyl]oxy}ethanimidoyl)-2-thienyl]methyl}-5-(trifluoromethyl)pyridine](/img/structure/B2572604.png)

![3-((4-fluorophenyl)sulfonyl)-N-(6-methylbenzo[d]thiazol-2-yl)propanamide](/img/structure/B2572608.png)
![5-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2572609.png)
![4-[benzyl(ethyl)sulfamoyl]-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2572612.png)
![2-[[4-[6-(4-Methylphenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-5-(oxan-4-yl)-1,3,4-oxadiazole](/img/structure/B2572613.png)
